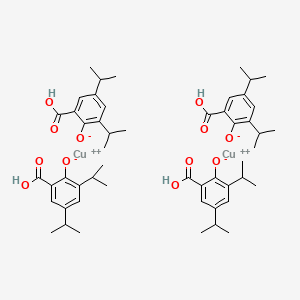
BISMUTH STRONTIUM CALCIUM COPPER OXIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bismuth strontium calcium copper oxide is a type of cuprate superconductor known for its high-temperature superconducting properties. It has the generalized chemical formula Bi₂Sr₂Caₙ₋₁CuₙO₂ₙ₊₄₊ₓ, with n = 2 being the most commonly studied compound . Discovered in 1988, it was the first high-temperature superconductor that did not contain a rare-earth element . This compound is significant due to its ability to exhibit superconductivity at temperatures above the boiling point of liquid nitrogen, making it a crucial material for various technological applications .
準備方法
Synthetic Routes and Reaction Conditions: Bismuth strontium calcium copper oxide can be synthesized by mixing metallic precursor powders, including bismuth, strontium, calcium, and copper, in an oxygen-free atmosphere . The mixture is mechanically alloyed and then heated according to a specific temperature profile. This profile includes a ramp-up stage to a peak temperature, a dwell stage at the peak temperature, and a ramp-down stage. During the dwell stage, the atmosphere is switched to an oxygen-inclusive environment to oxidize the alloy and form the superconducting oxide .
Industrial Production Methods: For industrial production, this compound is often compressed with silver metal into tape using the powder-in-tube process . This method involves filling a silver tube with the precursor powder, reducing its diameter through extrusion, and then repeatedly drawing it through smaller tubes. The final product is a dense, crystallographically aligned tape that can be used in various applications .
化学反応の分析
Types of Reactions: Bismuth strontium calcium copper oxide primarily undergoes oxidation reactions during its synthesis . The oxidation process is crucial for forming the superconducting phase of the compound. Additionally, it can participate in substitution reactions where different elements, such as lead or magnesium, are incorporated into its structure to modify its properties .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include bismuth oxide, strontium carbonate, calcium carbonate, and copper oxide . The reactions typically occur under controlled temperature and atmospheric conditions to ensure the formation of the desired superconducting phase .
Major Products: The major products formed from these reactions are various phases of this compound, such as Bi-2201, Bi-2212, and Bi-2223, each with different superconducting properties .
科学的研究の応用
Bismuth strontium calcium copper oxide has numerous scientific research applications due to its high-temperature superconducting properties. It is used in magnetic resonance imaging (MRI) machines, particle accelerators, and magnetic levitation trains . Additionally, it has been explored for hydrogen storage applications, where it exhibits high performance efficiency . The compound’s ability to conduct electricity without resistance at relatively high temperatures makes it a valuable material for various advanced technologies .
作用機序
The superconducting properties of bismuth strontium calcium copper oxide arise from its layered crystal structure, which allows for the formation of Cooper pairs of electrons that move without resistance . The superconductivity primarily occurs in the copper-oxide planes of the structure . The double bismuth-oxide layer, weakly bonded by van der Waals forces, facilitates the alignment of grains, which is essential for maintaining superconductivity .
類似化合物との比較
Bismuth strontium calcium copper oxide is often compared with other high-temperature superconductors, such as yttrium barium copper oxide (YBCO) and thallium barium calcium copper oxide (TBCCO) . While YBCO is known for its higher critical current density, this compound is easier to process and align crystallographically . TBCCO, on the other hand, has a similar layered structure but different elemental composition, leading to variations in superconducting properties .
List of Similar Compounds:- Yttrium barium copper oxide (YBCO)
- Thallium barium calcium copper oxide (TBCCO)
- Mercury barium calcium copper oxide (HBCCO)
This compound stands out due to its unique combination of high critical temperature and ease of processing, making it a valuable material for practical superconducting applications .
特性
CAS番号 |
114901-61-0 |
|---|---|
分子式 |
Bi4CaCu2O11Sr2 |
分子量 |
1354.3 g/mol |
IUPAC名 |
oxocalcium;oxocopper;oxo(oxobismuthanyloxy)bismuthane;oxostrontium |
InChI |
InChI=1S/4Bi.Ca.2Cu.11O.2Sr |
InChIキー |
SCYGCYNQMSDOOE-UHFFFAOYSA-N |
SMILES |
O=[Ca].O=[Cu].O=[Cu].O=[Sr].O=[Sr].O=[Bi]O[Bi]=O.O=[Bi]O[Bi]=O |
正規SMILES |
O=[Ca].O=[Cu].O=[Cu].O=[Sr].O=[Sr].O=[Bi]O[Bi]=O.O=[Bi]O[Bi]=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N2-[5-[1-(3,4-Dichlorophenyl)-5-(4-fluorophenyl)-1H-pyrazol-3-yl]-2-pyridinyl]-N1,N1-bis(1-methylethyl)-1,2-ethanediamine](/img/structure/B569425.png)


![1H-3,7-Methano[1,2]diazeto[3,4-f]benzimidazole](/img/structure/B569432.png)
![2-(Pyridin-4-YL)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B569434.png)




